Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
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Overview
Description
Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-one with methyl acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- Methyl (4-methoxybenzoyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside
Uniqueness
Methyl (4-benzoyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
106201-07-4 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 2-(4-benzoyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetate |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)11-14-12-19(15-9-5-6-10-16(15)23-14)18(21)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 |
InChI Key |
XTAWUJGTFQCLEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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